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molecular formula C15H22O2 B065372 2-Methyl-2-adamantyl methacrylate CAS No. 177080-67-0

2-Methyl-2-adamantyl methacrylate

Cat. No. B065372
M. Wt: 234.33 g/mol
InChI Key: FDYDISGSYGFRJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06548221B2

Procedure details

Into a reaction vessel were charged 83.1 parts of 2-methyl-2-adamantanol and 101 parts of triethylamine, and 200 parts of methyl isobutyl ketone was added thereto to form a solution. To this solution was added dropwise 78.4 parts of methacryloyl chloride (1.5 male based on 2-methyl-2-adamantanol). The solution was stirred at room temperature for about 10 hours. After filtration, the organic layer was washed with 5% aqueous sodium hydrogen carbonate solution and then washed twice with water. The organic layer was concentrated and distilled under reduced pressure to give 2-methyl-2-adamantyl methacrylate represented by the following formula in 75% yield:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([OH:12])[CH:9]2[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:11][CH:3]1[CH2:4]3)[CH2:8]2.C(N(CC)CC)C.[C:20](Cl)(=[O:24])[C:21]([CH3:23])=[CH2:22]>C(C(C)=O)C(C)C>[C:20]([O:12][C:2]1([CH3:1])[CH:3]2[CH2:11][CH:7]3[CH2:6][CH:5]([CH2:10][CH:9]1[CH2:8]3)[CH2:4]2)(=[O:24])[C:21]([CH3:23])=[CH2:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C2CC3CC(CC1C3)C2)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(C)C)C(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for about 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to form a solution
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the organic layer was washed with 5% aqueous sodium hydrogen carbonate solution
WASH
Type
WASH
Details
washed twice with water
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OC1(C2CC3CC(CC1C3)C2)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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